11-Beta-hydroxyandrostenedione-d4, also known as 11β-hydroxyandrost-4-ene-3,17-dione-d4, is a synthetic derivative of 11β-hydroxyandrostenedione, an endogenous steroid hormone primarily produced in the adrenal glands. This compound is notable for its role in the biosynthesis of androgens and its potential applications in clinical research, particularly concerning prostate cancer and adrenal disorders. Its unique isotopic labeling with deuterium (d4) allows for precise tracking in metabolic studies.
11-Beta-hydroxyandrostenedione-d4 is synthesized in laboratories, often utilizing techniques that involve the modification of naturally occurring steroids. The original compound, 11β-hydroxyandrostenedione, was first isolated from human adrenal tissue in the 1950s and has been studied extensively since then for its metabolic pathways and physiological roles .
This compound falls under the category of steroids and specifically is classified as a prohormone due to its ability to be converted into active androgens. It is structurally related to other significant steroids such as 11-ketoandrostenedione and 11-ketotestosterone, which are also produced in the adrenal glands .
The synthesis of 11-Beta-hydroxyandrostenedione-d4 typically involves deuteration processes that incorporate deuterium into specific positions of the steroid structure. Common methods include:
The synthesis often requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) may be used for purification, while nuclear magnetic resonance (NMR) spectroscopy confirms the structure of the synthesized compound .
The molecular formula of 11-Beta-hydroxyandrostenedione-d4 is C19H24D4O3. The structure features a steroid backbone with a hydroxyl group at the C11 position, which is crucial for its biological activity.
11-Beta-hydroxyandrostenedione-d4 undergoes various metabolic transformations primarily catalyzed by enzymes such as:
These reactions are significant in understanding how this compound influences androgen levels in tissues, particularly in prostate cancer models where altered steroid metabolism can affect tumor growth and progression .
The mechanism of action for 11-Beta-hydroxyandrostenedione-d4 involves its conversion into more potent androgens such as testosterone and dihydrotestosterone through enzymatic pathways. Once converted, these active forms bind to androgen receptors, initiating cellular responses that promote growth and proliferation in androgen-sensitive tissues.
Studies have shown that metabolites derived from 11-Beta-hydroxyandrostenedione-d4 can activate androgen receptors with potency comparable to testosterone, highlighting its potential role in androgen-dependent conditions like prostate cancer .
Relevant data points include melting point ranges and specific optical rotation values that can assist in confirming identity during analysis.
11-Beta-hydroxyandrostenedione-d4 is utilized primarily in research settings:
11-Oxygenated C19 steroids represent a functionally distinct subclass of adrenal-derived androgens characterized by hydroxyl or keto groups at the C11 position. These steroids—notably 11β-hydroxyandrostenedione (11OHA4), 11-ketoandrostenedione (11KA4), and 11-ketotestosterone (11KT)—are now recognized as major contributors to the androgen pool, particularly in conditions like polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and castration-resistant prostate cancer (CRPC) [3] [7]. Unlike classic gonadal androgens (e.g., testosterone), 11-oxygenated androgens are synthesized almost exclusively in the adrenal zona reticularis via cytochrome P450 11β-hydroxylase (CYP11B1) activity [1] [4]. Their discovery dates to the 1950s, but they were long misclassified as "inactive metabolites" due to low affinity for the canonical androgen receptor (AR). Modern mass spectrometry techniques later revealed their physiological significance: 11KT exhibits androgenicity comparable to testosterone, while 11-ketodihydrotestosterone (11KDHT) is a potent AR agonist implicated in prostate cancer progression [3] [6].
Key Features of Major 11-Oxygenated C19 Steroids:Table 1: Clinically Relevant 11-Oxygenated C19 Steroids
| Steroid | Enzymatic Origin | Androgenic Potency | Primary Tissue Source | Clinical Relevance |
|---|---|---|---|---|
| 11β-Hydroxyandrostenedione (11OHA4) | CYP11B1/B2 metabolism of A4 | Low | Adrenal cortex | Precursor to active 11-oxy androgens |
| 11-Ketoandrostenedione (11KA4) | 11βHSD2 oxidation of 11OHA4 | Moderate | Adrenal/peripheral | Marker for adrenal hyperactivity |
| 11-Ketotestosterone (11KT) | 17βHSD reduction of 11KA4 | High (≈ Testosterone) | Liver/prostate | Driver of hyperandrogenism in PCOS |
| 11-Ketodihydrotestosterone (11KDHT) | SRD5A/AKR1C3 reduction of 11KT | High (≈ DHT) | Prostate/cancer cells | Promotes CRPC progression |
11β-Hydroxyandrostenedione (11OHA4) is the cornerstone metabolite in 11-oxygenated androgen biosynthesis. Its production occurs predominantly in the adrenal glands through CYP11B1-mediated 11β-hydroxylation of androstenedione (A4), a reaction historically attributed solely to glucocorticoid synthesis [1] [4]. Adrenocorticotropic hormone (ACTH) robustly stimulates this pathway, inducing up to a 16.6-fold increase in 11OHA4 secretion [1]. Crucially, CYP11B2 (aldosterone synthase) also exhibits 11β-hydroxylase activity toward A4, though its contribution is minor due to restricted expression in the adrenal zona glomerulosa [1] [3].
Once synthesized, 11OHA4 undergoes tissue-specific metabolism:
Enzymes Governing 11OHA4 Metabolism:Table 2: Key Enzymes in 11OHA4 Biosynthesis and Inactivation
| Enzyme | Reaction Catalyzed | Tissue Expression | Functional Outcome |
|---|---|---|---|
| CYP11B1 | 11β-Hydroxylation of A4 → 11OHA4 | Adrenal ZR | Primary biosynthetic step |
| 11βHSD2 | Oxidation: 11OHA4 → 11KA4 | Kidney/liver | Generates 11-keto precursors |
| AKR1C3 | Reduction: 11KA4 → 11KT | Liver/prostate | Activates androgenic potential |
| SRD5A2 | 5α-Reduction: 11KT → 11KDHT | Prostate/skin | Amplifies AR activation |
| UGT2B7/17 | Glucuronidation of 11-oxy metabolites | Liver | Inactivation/excretion |
The study of 11OHA4 spans three distinct eras:
Resurgence (2010–2020): Advanced LC-MS/MS technology enabled precise quantification of 11-oxygenated steroids. Seminal work by Storbeck's group revealed that 11OHA4 is metabolized to 11KT and 11KDHT in prostate cells—androgens with significant AR activation potential [1] [4] [7]. Simultaneously, clinical studies linked elevated 11OHA4 and 11KT to adrenal hyperactivity in PCOS and CAH [3] [8].
Modern Applications (2020–present): 11OHA4 is now recognized as a biomarker for adrenal vein sampling in primary aldosteronism subtyping [2]. It also informs therapeutic strategies for CRPC, where adrenal-derived 11-oxygenated androgens bypass androgen deprivation therapy [4] [7].
Deuterated steroids like 11β-Hydroxyandrostenedione-d4 (11OHA4-d4; molecular weight 306.43 g/mol, CAS 2687960-98-9) serve as indispensable tools for accurate steroid quantification and metabolic tracing. The d4-labeling (deuterium atoms at positions 9,11,12,12) provides identical chemical behavior to native 11OHA4 but distinct mass spectrometry signatures [5] [9].
Critical Applications:
Synthesis and Specifications:Table 3: Properties of 11β-Hydroxyandrostenedione-d4
| Property | Specification | Research Utility |
|---|---|---|
| Chemical Formula | C₁₉H₂₂D₄O₃ | Enables isotopic differentiation in MS |
| Isotopic Purity | ≥98 atom % D | Minimizes non-deuterated interference |
| Chemical Purity | ≥98% (CP) | Ensures reliability in tracer studies |
| Mass Shift | M+4 | Baseline separation from native 11OHA4 |
| Primary Use | Internal standard for LC-MS/MS | Quantifies 11OHA4 in plasma/tissue |
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4